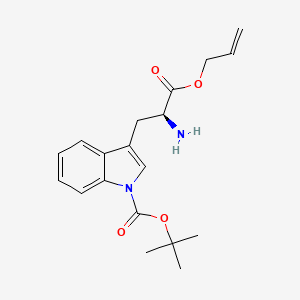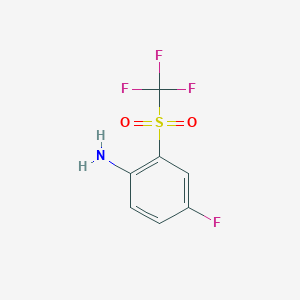
4-Fluoro-2-(trifluoromethylsulphonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is an aniline derivative characterized by the presence of both fluorine and trifluoromethylsulfonyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C7H5F4NO2S, and it has a molecular weight of 243.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminophenol with a trifluoromethylsulfonylating agent in the presence of a base such as potassium tert-butoxide in anhydrous DMF (dimethylformamide) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and real-time monitoring of reactions can enhance the scalability and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.
Substitution: The fluorine atom and the trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the aniline framework .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethylsulfonyl)aniline: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(methylsulfonyl)aniline: Similar but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H5F4NO2S |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
4-fluoro-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
InChI-Schlüssel |
BSJZYMLIXOGEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




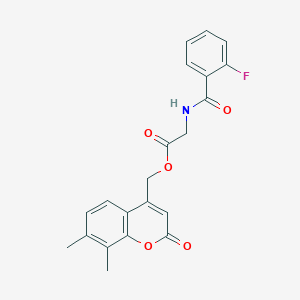
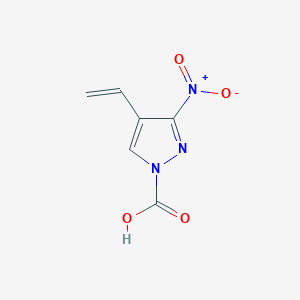
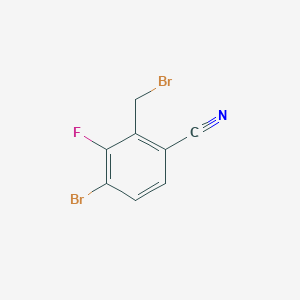
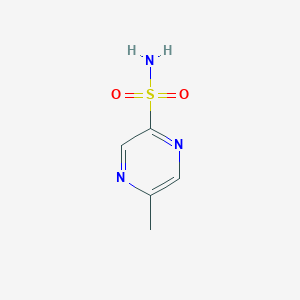
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
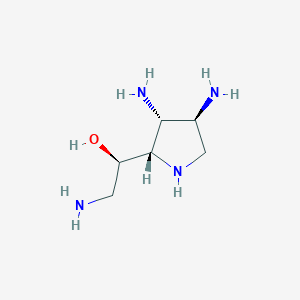
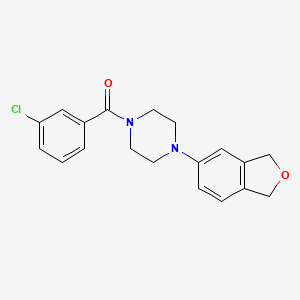
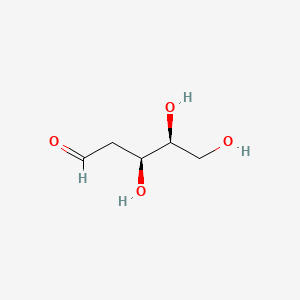

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
